molecular formula C23H21Br2N3O3 B15018881 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

Cat. No.: B15018881
M. Wt: 547.2 g/mol
InChI Key: VDPXFWGQTPRANL-JFLMPSFJSA-N
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Description

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a dibromo-methylphenoxy group, and an acetamido-imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Acetylation: The formation of the acetamido group.

    Condensation: The final step involves the condensation of the naphthalene derivative with the dibromo-methylphenoxy acetamido intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the imino group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-methylphenoxy acetamido naphthalene oxides, while reduction could produce de-brominated or reduced imino derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

    Medicine: Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The dibromo-methylphenoxy group may facilitate binding to specific sites, while the naphthalene ring could enhance the compound’s stability and affinity. The acetamido-imino linkage is likely crucial for the compound’s biological activity, potentially affecting the conformation and reactivity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a naphthalene ring and dibromo-methylphenoxy group provides distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C23H21Br2N3O3

Molecular Weight

547.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C23H21Br2N3O3/c1-14-9-21(20(25)12-19(14)24)31-13-23(30)28-27-15(2)10-22(29)26-18-8-7-16-5-3-4-6-17(16)11-18/h3-9,11-12H,10,13H2,1-2H3,(H,26,29)(H,28,30)/b27-15+

InChI Key

VDPXFWGQTPRANL-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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